Iodate(1-), dichloro-, sodium
Description
Historical Context and Emergence of NaICl2 in Synthetic Methodologies
While interhalogen compounds have been known for a considerable time, the application of sodium dichloroiodate in mainstream synthetic organic chemistry is a more recent development. Initially, its use was primarily explored in the context of iodination and chlorination reactions. acs.orgtandfonline.com Early studies focused on its ability to act as a source of electrophilic iodine, providing a milder and often more selective alternative to elemental iodine or harsher iodinating agents. tandfonline.com
The emergence of NaICl2 as a prominent reagent gained momentum with the increasing interest in hypervalent iodine chemistry. Researchers began to recognize its potential beyond simple halogenations, exploring its capacity to mediate more complex transformations. A key aspect of its emergence was its commercial availability as an aqueous solution, which facilitated its adoption in various research laboratories. thieme-connect.com Seminal reports on its successful application in the synthesis of biologically relevant heterocycles, such as 2-aminobenzthiazoles, marked a turning point, showcasing its efficacy and versatility. thieme-connect.comorganic-chemistry.orgthieme-connect.com These early successes paved the way for a broader investigation into its reactivity and applications.
Contemporary Significance of NaICl2 in Modern Organic Transformations
In modern organic synthesis, sodium dichloroiodate is valued for its role in developing efficient, mild, and often environmentally benign synthetic protocols. Its contemporary significance is underscored by its application in a diverse range of chemical reactions, contributing to the construction of complex molecular architectures.
One of the key areas of its modern application is in the synthesis of nitrogen-containing heterocycles. For instance, it has been effectively used in the synthesis of 2-aminobenzthiazoles, pyrimidinone derivatives via the Biginelli reaction, and 1,3-benzazoles. organic-chemistry.orgbenthamdirect.comias.ac.in These heterocyclic motifs are prevalent in pharmaceuticals and biologically active compounds. organic-chemistry.org Furthermore, NaICl2 has been employed in the synthesis of aryl azides from aryl compounds, a transformation of significant importance in click chemistry and materials science. researchgate.net
The reagent's ability to promote C-C bond cleavage under mild conditions represents another facet of its contemporary utility. ias.ac.inias.ac.inias.ac.in This has been demonstrated in the synthesis of benzofused azoles from β-diketones, offering a novel synthetic strategy. ias.ac.in Moreover, its use in oxidative cyclization reactions continues to be an active area of research, providing access to various heterocyclic systems. thieme-connect.comorganic-chemistry.orgthieme-connect.comkisti.re.kr The development of protocols using aqueous NaICl2 highlights its role in promoting greener chemistry. benthamdirect.comias.ac.in
Table 1: Selected Modern Organic Transformations Facilitated by NaICl2
| Transformation | Substrate Example | Product Example | Key Features | Reference(s) |
| Synthesis of 2-Aminobenzthiazoles | 4-Chloroaniline (B138754) | 6-Chloro-2-aminobenzthiazole | Mild conditions, good yields | thieme-connect.comorganic-chemistry.org |
| Biginelli Reaction | Aromatic/Aliphatic Aldehydes, Urea (B33335) | Pyrimidinone Derivatives | Metal-free, good to excellent yields | benthamdirect.com |
| Synthesis of 1,3-Benzazoles | o-Substituted Anilines, β-Diketones | 2-Substituted Benzimidazoles/thiazoles/oxazoles | C-C bond cleavage, mild conditions | ias.ac.in |
| Synthesis of Aryl Azides | Anisole | p-Azidoanisole | Sonication mediated, good yields | researchgate.net |
| Oxidation of Alcohols | Primary/Secondary Alcohols | Aldehydes/Ketones | Aqueous medium, room temperature | researchgate.net |
| Conversion of Aldehydes to Nitriles | Various Aldehydes | Corresponding Nitriles | Aqueous ammonia, mild conditions | researchgate.net |
Classification within Hypervalent Iodine Reagents and Distinctive Reactivity Profiles
Sodium dichloroiodate belongs to the class of hypervalent iodine reagents, specifically iodine(I) compounds, where the iodine atom formally exists in a +1 oxidation state. Hypervalent iodine reagents are characterized by an iodine atom in a higher-than-normal oxidation state (typically +3 or +5) and are known for their oxidizing properties and unique reactivity, often mimicking the behavior of heavy metal oxidants without the associated toxicity. iicbe.org
While NaICl2 is an iodine(I) species, its reactivity is often discussed in the context of iodine(III) chemistry, as it can act as a precursor to or participate in reactions involving iodine(III) intermediates. iicbe.org Its reactivity profile is distinct from other hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (DIB) or Dess-Martin periodinane (DMP). thieme-connect.com
The reactivity of NaICl2 is multifaceted:
Electrophilic Halogenation: It can serve as a source of electrophilic iodine ("I+") or chlorine ("Cl+"), enabling the iodination and chlorination of aromatic compounds. acs.orgtandfonline.com The reaction outcome can sometimes be controlled by the reaction conditions.
Oxidizing Agent: NaICl2 is an effective oxidizing agent, capable of converting alcohols to aldehydes and ketones, and facilitating oxidative cyclizations. thieme-connect.comresearchgate.net It has also been used in combination with other oxidants like Oxone®. iicbe.org
Lewis Acidic Character: The iodine center in NaICl2 can exhibit Lewis acidic properties, activating substrates for subsequent transformations.
Radical Pathways: In some reactions, it may participate in or initiate radical pathways.
A distinctive feature of NaICl2 is its solubility and stability in aqueous solutions, which allows for reactions to be conducted in environmentally friendly solvent systems. benthamdirect.comias.ac.in This contrasts with many other hypervalent iodine reagents that require organic solvents. The specific reactivity of NaICl2 can be tuned by the choice of solvent and additives, making it a versatile reagent for a wide range of synthetic challenges. thieme-connect.comthieme-connect.com
Table 2: Comparison of NaICl2 with Other Iodine Reagents
| Reagent | Iodine Oxidation State | Typical Applications | Common Solvents | Key Characteristics |
| Sodium Dichloroiodate (NaICl2) | +1 | Iodination, chlorination, oxidative cyclization, C-C cleavage | Water, DMSO, THF | Water-soluble, commercially available as an aqueous solution, versatile reactivity |
| Iodine (I2) | 0 | Iodination of alkenes and activated arenes | Dichloromethane, Methanol | Weakest electrophile of the halogens, often requires an activator |
| (Diacetoxyiodo)benzene (DIB/PIDA) | +3 | Oxidation of alcohols, phenols; various oxidative transformations | Acetic acid, Dichloromethane | Crystalline solid, versatile oxidant |
| Dess-Martin Periodinane (DMP) | +5 | Mild and selective oxidation of alcohols to aldehydes/ketones | Dichloromethane, Chloroform | Commercially available, moisture-sensitive, can be explosive |
| N-Iodosuccinimide (NIS) | +1 | Electrophilic iodination of alkenes, alkynes, and aromatics | Dichloromethane, Acetonitrile | Crystalline solid, mild iodinating agent |
Structure
2D Structure
Properties
InChI |
InChI=1S/Cl2I.Na/c1-3-2;/q-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZWPFZFIGTTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].Cl[I-]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2INa | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35703-63-0 | |
| Record name | Iodate(1-), dichloro-, sodium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35703-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodate(1-), dichloro-, sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies Employing Sodium Dichloroiodate Naicl2
NaICl2-Mediated Oxidation Reactions in Organic Synthesis
Aqueous sodium dichloroiodate has been identified as a simple and effective system for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. tandfonline.com This methodology presents a notable advantage by operating in water at room temperature, thereby avoiding the use of toxic and hazardous organic solvents often required by other oxidation methods. tandfonline.com
The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. libretexts.orgmasterorganicchemistry.com With aqueous sodium dichloroiodate, primary alcohols are selectively oxidized to aldehydes in high yields. tandfonline.com For instance, the reaction of benzyl (B1604629) alcohol with an aqueous solution of NaICl2 at room temperature results in the formation of benzaldehyde. tandfonline.com The process is generally clean, and the product can be isolated in a nearly pure state after a simple work-up and column chromatography. tandfonline.com
While many strong oxidizing agents convert primary alcohols directly to carboxylic acids, the use of NaICl2 under the reported aqueous conditions primarily halts the oxidation at the aldehyde stage. tandfonline.commasterorganicchemistry.com Further oxidation to carboxylic acids is not the typical outcome with this specific reagent system, which is considered a milder oxidant compared to reagents like potassium permanganate (B83412) or chromic acid. masterorganicchemistry.comchemistrysteps.com The selective conversion to aldehydes is a key feature of this methodology. tandfonline.com
Table 1: Oxidation of Various Primary Alcohols to Aldehydes using Aqueous NaICl2 Data synthesized from research findings describing the utility of aqueous sodium dichloroiodate. tandfonline.com
| Entry | Substrate (Primary Alcohol) | Product (Aldehyde) |
| 1 | Benzyl alcohol | Benzaldehyde |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde |
| 5 | Cinnamyl alcohol | Cinnamaldehyde |
The oxidation of secondary alcohols using aqueous sodium dichloroiodate proceeds efficiently to afford the corresponding ketones. tandfonline.com This transformation is analogous to the oxidation of primary alcohols but yields ketones as the final product, as there is no possibility of further oxidation at the carbonyl carbon. chemistrysteps.comchemguide.co.uk The reaction is carried out under the same mild conditions, involving the addition of the aqueous NaICl2 solution to the alcohol suspended in water at room temperature. tandfonline.com
Table 2: Oxidation of Secondary Alcohols to Ketones using Aqueous NaICl2 Data synthesized from research findings on NaICl2-mediated oxidations. tandfonline.com
| Entry | Substrate (Secondary Alcohol) | Product (Ketone) |
| 1 | 1-Phenylethanol | Acetophenone |
| 2 | Diphenylmethanol | Benzophenone |
| 3 | 4-Methyl-1-phenyl-ethanol | 4'-Methylacetophenone |
The mechanism for the oxidation of alcohols by hypervalent iodine reagents generally involves two key steps. The first is the formation of an intermediate by the reaction of the alcohol with the iodine(III) center. chemistrysteps.com This is followed by an elimination step, often resembling an E2-type mechanism, where a base removes the proton from the carbon atom bearing the hydroxyl group. masterorganicchemistry.comlibretexts.org This concerted step leads to the formation of the carbon-oxygen double bond of the carbonyl group and the reduction of the iodine(III) species. masterorganicchemistry.comlibretexts.org While the precise mechanism for NaICl2 in aqueous media is not extensively detailed in the provided sources, it is reasonable to infer a similar pathway. The reaction likely proceeds through the formation of an alkoxydichloroiodate intermediate, which then undergoes elimination to yield the aldehyde or ketone, sodium chloride, and iodide.
NaICl2 in the Construction of Heterocyclic Systems
Beyond its role as an oxidant, sodium dichloroiodate has been successfully employed as a catalyst in multicomponent reactions for the synthesis of heterocyclic compounds. This application highlights the versatility of NaICl2 in facilitating carbon-nitrogen and carbon-carbon bond formation under environmentally benign conditions.
The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). illinois.eduwikipedia.org These compounds are of significant interest in the pharmaceutical industry. wikipedia.org A metal-free synthesis of pyrimidinone derivatives has been developed using aqueous sodium dichloroiodate as an efficient catalyst under reflux conditions. researchgate.netbenthamdirect.comingentaconnect.com This method offers several advantages, including the use of an inexpensive and environmentally friendly catalyst and the avoidance of toxic metal catalysts that can be difficult to remove from the final product. researchgate.net
The reaction mechanism, catalyzed by an acid, typically involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea. illinois.edu This intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product. wikipedia.org NaICl2 in an aqueous medium likely acts as a mild Lewis acid or provides an acidic environment to facilitate these steps.
The NaICl2-catalyzed Biginelli reaction has been shown to be effective for a wide range of substrates, including various aromatic, heteroaromatic, and aliphatic aldehydes. researchgate.netbenthamdirect.comingentaconnect.com The methodology consistently provides good to excellent yields of the corresponding pyrimidinone products. researchgate.netbenthamdirect.comingentaconnect.com The use of aqueous NaICl2 demonstrates broad applicability, making it a valuable tool for generating libraries of these pharmacologically relevant molecules. researchgate.net
Table 3: Synthesis of Pyrimidinone Derivatives via NaICl2-Catalyzed Biginelli Reaction Data synthesized from studies on the metal-free Biginelli reaction. researchgate.netbenthamdirect.comingentaconnect.com
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea (B124793) | Product Yield |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Good to Excellent |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Good to Excellent |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | Good to Excellent |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | Good to Excellent |
| 5 | 2-Naphthaldehyde | Ethyl acetoacetate | Urea | Good to Excellent |
| 6 | Furfural | Ethyl acetoacetate | Urea | Good to Excellent |
| 7 | Cyclopentanecarbaldehyde | Cyclopentanone | Urea | Good to Excellent |
Synthesis of Pyrimidinone Derivatives via Biginelli Reaction
Optimization of Reaction Conditions for Pyrimidinone Synthesis
The synthesis of pyrimidinone derivatives via the Biginelli reaction has been successfully achieved using a metal-free protocol involving aqueous sodium dichloroiodate (NaICl2) under reflux conditions. researchgate.net Researchers have explored the synthesis of both aliphatic and aromatic Biginelli products. A notable achievement is the first-time reporting of an aliphatic Biginelli product synthesized using an aliphatic aldehyde, cyclopentane, and urea. researchgate.net The versatility of this method was confirmed by studying a variety of aromatic and heteroaromatic aldehydes, which consistently produced the corresponding Biginelli products in good to excellent yields. researchgate.net This approach presents significant advantages, including the use of a cost-effective catalyst and an environmentally friendly oxidant. researchgate.net
Regioselective Synthesis of 2-Aminobenzthiazoles from Anilines
A highly efficient and mild protocol for the regioselective synthesis of 2-aminobenzothiazoles from anilines has been developed using sodium dichloroiodate. organic-chemistry.orgorganic-chemistry.org This method addresses the limitations of traditional synthesis routes, which often require toxic reagents or expensive catalysts. organic-chemistry.org The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. organic-chemistry.orgresearchgate.net
The synthesis was optimized using 4-chloroaniline (B138754) as a model substrate. organic-chemistry.org The optimal conditions involved a DMSO–H2O solvent system at an elevated temperature of 70°C. organic-chemistry.org The reaction proceeds efficiently with three equivalents of NaICl2 and seven equivalents of potassium thiocyanate, typically reaching completion within two hours. organic-chemistry.org This method stands out for being cost-effective, environmentally friendly, and versatile. organic-chemistry.org
Catalyst Role of NaICl2 in Benzothiazole (B30560) Synthesis
In the synthesis of 2-aminobenzothiazoles, sodium dichloroiodate functions as an essential reagent that facilitates the oxidative cyclization process. The commonly accepted mechanism for this type of reaction, known as the Hugerschoff reaction, involves the oxidation of a thiourea derivative. dntb.gov.ua NaICl2 acts as the oxidant, activating the sulfur atom of an in-situ formed thiourea intermediate. This creates an electrophilic thiocarbonyl group, which then undergoes an intramolecular electrophilic aromatic substitution on the aniline (B41778) ring to form the final 2-aminobenzothiazole product. dntb.gov.ua This highlights the role of NaICl2 in promoting the key C–S bond formation required for the heterocyclic ring system. organic-chemistry.org
Exploration of Diverse Anilines and Reaction Parameters
The NaICl2-mediated synthesis of 2-aminobenzothiazoles has been successfully applied to a diverse range of anilines, demonstrating its broad applicability. The methodology is effective for anilines bearing both electron-donating and electron-withdrawing substituents, consistently producing 2-aminobenzothiazoles in high yields and purity. organic-chemistry.org
Table 1: Synthesis of 2-Aminobenzothiazoles from Various Substituted Anilines using NaICl2
| Entry | Aniline Derivative | Substituent Type | Yield (%) |
| 1 | Aniline | Unsubstituted | 88 |
| 2 | 4-Methylaniline | Electron-donating | 92 |
| 3 | 4-Methoxyaniline | Electron-donating | 94 |
| 4 | 4-Chloroaniline | Electron-withdrawing | 96 |
| 5 | 4-Bromoaniline | Electron-withdrawing | 95 |
| 6 | 4-Nitroaniline | Electron-withdrawing | 85 |
| 7 | 3-Methylaniline | Electron-donating | 90 |
| 8 | 3-Methoxyaniline | Electron-donating | 91 |
This table is a representation of data found in the cited literature; specific yields may vary based on precise reaction conditions. organic-chemistry.org
Formation of Benzofused Azoles (Benzimidazoles, Benzothiazoles, Benzoxazoles)
An efficient, aqueous-mediated protocol using sodium dichloroiodate has been developed for the synthesis of various benzofused azoles, including 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles. sci-hub.ruias.ac.inias.ac.in These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their wide array of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. sci-hub.ruias.ac.in The synthesis involves the cyclization of 2-amino anilines, 2-aminothiophenols, or 2-aminophenols with β-diketone compounds. sci-hub.ruias.ac.in This method provides moderate to good yields of the corresponding benzofused azoles under mild reaction conditions. sci-hub.ruias.ac.in
Tandem Processes Involving C-N Bond Formation
The formation of benzofused azoles using NaICl2 is a tandem process that involves both C-C bond cleavage and subsequent C-N (or C-S/C-O) bond formation. sci-hub.ruias.ac.inias.ac.in After the initial cleavage of the β-diketone, the resulting intermediate condenses with the o-substituted aniline (o-phenylenediamine, o-aminophenol, or o-aminobenzenethiol). sci-hub.ru This step involves the formation of a new carbon-nitrogen bond, which leads to the cyclization and creation of the desired benzimidazole, benzoxazole, or benzothiazole ring system. sci-hub.ruias.ac.in This one-pot tandem approach is an efficient strategy for constructing these important heterocyclic scaffolds. sci-hub.ru
Table 2: Synthesis of Benzofused Azoles using NaICl2 and β-Diketones
| Entry | Reactant 1 | Reactant 2 (β-Diketone) | Product | Yield (%) |
| 1 | o-Phenylenediamine | Acetylacetone | 2-Methylbenzimidazole | 85 |
| 2 | o-Aminophenol | Acetylacetone | 2-Methylbenzoxazole | 82 |
| 3 | o-Aminothiophenol | Acetylacetone | 2-Methylbenzothiazole | 88 |
| 4 | o-Phenylenediamine | Benzoylacetone | 2-Phenylbenzimidazole | 80 |
| 5 | o-Aminophenol | Dibenzoylmethane | 2-Phenylbenzoxazole | 78 |
This table is illustrative of the synthesis described in the literature. Yields are representative. sci-hub.ruias.ac.in
Other Heterocyclic Annulations and Ring Formations Facilitated by NaICl2
Sodium dichloroiodate (NaICl2) has proven to be a versatile reagent in promoting the synthesis of various heterocyclic systems. An efficient protocol utilizing an aqueous solution of NaICl2 has been developed for the synthesis of benzofused azoles. ias.ac.inias.ac.in This method involves the cyclization of 2-amino anilines, 2-aminothiophenols, or 2-aminophenols with β-diketone compounds to yield 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles, respectively. ias.ac.inias.ac.in The reactions proceed under mild conditions and result in moderate to good yields. ias.ac.inias.ac.in This tandem process is notable for involving both a C-C bond cleavage and a C-N bond formation. ias.ac.inias.ac.in
NaICl2 also facilitates a highly efficient and mild protocol for the synthesis of 2-aminobenzthiazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. organic-chemistry.org This method uses anilines as the starting material to construct the biologically important heterocyclic skeleton. organic-chemistry.org
NaICl2 as an Iodinating Reagent for Aromatic Systems
Sodium dichloroiodate is a simple and mild reagent for the electrophilic iodination of arenes. tandfonline.com It is particularly effective for the iodination of activated aromatic compounds. tandfonline.comsci-hub.st The reagent is utilized on an industrial scale for producing triply iodinated benzenes, which are key structural motifs in several X-ray contrast agents. tandfonline.com The process relies on the electrophilicity of the iodine in the dichloroiodate salt. tandfonline.com
Selective Iodination of Anilines and Activated Aromatics
NaICl2 is an effective reagent for the regioselective iodination of electron-rich aromatic compounds, including anilines and their derivatives. tandfonline.comresearchgate.netdntb.gov.ua The nature of the substituents on the benzene (B151609) ring influences the outcome of the iodination reaction. tandfonline.com For instance, chloroanilines and methyl esters of aminobenzoic acids undergo iodination with NaICl2 to give reasonable yields of monoiodo compounds. tandfonline.com
The pH of the reaction medium has a critical influence on the outcome of the iodination of anilines with sodium dichloroiodate. tandfonline.com Under acidic conditions (pH 1–2), the iodination proceeds smoothly, yielding the desired iodo-substituted anilines. tandfonline.com However, under basic conditions, the reaction takes a different course, leading to complex product mixtures where azoarenes are often the only isolable products, albeit in low yields. tandfonline.com
For example, the iodination of 2,4-dimethylaniline (B123086) under acidic conditions gives 2-iodo-4,6-dimethylaniline (B1610833) in high yield. In contrast, under basic conditions, this product is not formed at all; instead, 2,2′,4,4′-tetramethylazobenzene is isolated in a very low yield. tandfonline.com This demonstrates the necessity of careful pH control to minimize the formation of by-products like azoarenes. tandfonline.com
| Aniline Derivative | Reaction Conditions | Major Product | Yield |
|---|---|---|---|
| 2,4-Dimethylaniline | Acidic (pH 1-2) | 2-Iodo-4,6-dimethylaniline | 88% |
| 2,4-Dimethylaniline | Basic | 2,2′,4,4′-Tetramethylazobenzene | 4% |
| m-Anisidine | Basic | Corresponding Azobenzene | 1% |
| p-Anisidine | Basic | Corresponding Azobenzene | 5% |
The stoichiometry of sodium dichloroiodate relative to the aniline substrate plays a key role in determining the degree of iodination. tandfonline.com Controlled mono-iodination of anilines can be readily achieved. researcher.life By adjusting the molar equivalents of NaICl2, it is possible to favor the formation of either mono- or polyiodinated products.
For instance, the reaction of 2,3-dimethylaniline (B142581) with a 1.6 molar equivalent of NaICl2 yields 4-iodo-2,3-dimethylaniline (B38962) as the primary product, along with a significant amount of the diiodo-substituted product, 4,6-diiodo-2,3-dimethylaniline. tandfonline.com Similarly, other activated anilines can be selectively mono- or di-iodinated depending on the reaction conditions and the amount of reagent used. tandfonline.com However, some activated substrates like anisidines can lead to the formation of black, tarry mixtures, suggesting polymerization under acidic conditions. tandfonline.com
| Substrate | Molar Equiv. of NaICl2 | Monoiodinated Product | Yield of Mono-Product | Diiodinated Product | Yield of Di-Product |
|---|---|---|---|---|---|
| 2,3-Dimethylaniline | 1.6 | 4-Iodo-2,3-dimethylaniline | 44% | 4,6-Diiodo-2,3-dimethylaniline | 19% |
| 2,5-Dimethylaniline | 1.1 | 4-Iodo-2,5-dimethylaniline | 80% | 4,6-Diiodo-2,5-dimethylaniline | - |
| 2,6-Dimethylaniline | 4.8 | 4-Iodo-2,6-dimethylaniline | 89% | - | - |
| o-Chloroaniline | 1.1 | 4-Iodo-2-chloroaniline | 75% | - | - |
| p-Chloroaniline | 1.1 | 2-Iodo-4-chloroaniline | 57% | - | - |
Preparation of Bis(4-dimethaminophenyl)arylmethanes and Alkanes
Sodium dichloroiodate has been identified as a useful reagent for the synthesis of bis(4-dimethaminophenyl)arylmethanes and bis(4-dimethaminophenyl)alkanes. researchgate.net This synthetic method involves the reaction of arenes with aromatic or aliphatic aldehydes in the presence of an aqueous solution of NaICl2. researchgate.net
The reaction of arenes with aromatic aldehydes, facilitated by NaICl2, provides the corresponding triarylmethane derivatives regioselectively in yields ranging from moderate to good. researchgate.net This approach is also applicable to the preparation of diarylalkane derivatives when aliphatic aldehydes are used as the starting material. researchgate.net This method represents a novel synthetic utility for NaICl2 in constructing the triarylmethane framework. researchgate.net
| Arene | Aldehyde | Resulting Product Class |
|---|---|---|
| N,N-Dimethylaniline | Aromatic Aldehydes | Bis(4-dimethylaminophenyl)arylmethanes (Triarylmethane derivatives) |
| N,N-Dimethylaniline | Aliphatic Aldehydes | Bis(4-dimethylaminophenyl)alkanes (Diarylalkane derivatives) |
Catalytic Applications of Sodium Dichloroiodate
Sodium dichloroiodate has emerged as a versatile and efficient catalyst in various organic transformations, particularly in the synthesis of heterocyclic compounds. Its catalytic activity often stems from its ability to act as a mild Lewis acid and an oxidizing agent, facilitating key bond-forming reactions under relatively benign conditions.
NaICl₂-Catalyzed Transformations in Heterocycle Synthesis
Sodium dichloroiodate has demonstrated significant utility in the synthesis of a variety of nitrogen-containing heterocycles. One notable application is in the preparation of benzofused azoles. An efficient protocol has been developed for the synthesis of 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles through the cyclization of 2-amino anilines, 2-aminothiophenols, or 2-aminophenols with β-diketones in the presence of aqueous NaICl₂. researchgate.net This method proceeds under mild conditions and involves a tandem process of C-C bond cleavage and C-N or C-O/C-S bond formation, affording the desired heterocyclic products in moderate to good yields. researchgate.net
Another significant application is the synthesis of 2-aminobenzothiazoles from anilines. wikipedia.org This protocol, mediated by NaICl₂, provides a highly efficient and mild route to this important heterocyclic scaffold, which is prevalent in molecules with a wide range of biological activities. wikipedia.org The reaction proceeds smoothly, highlighting the catalytic prowess of NaICl₂ in facilitating the formation of the thiazole (B1198619) ring.
Furthermore, NaICl₂ has been employed as a metal-free catalyst in the Biginelli reaction for the synthesis of pyrimidinones. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. The use of aqueous NaICl₂ under reflux conditions has been shown to effectively catalyze this reaction for both aromatic and, notably, aliphatic aldehydes, leading to the corresponding dihydropyrimidinones in good to excellent yields. researchgate.net
Comparative Analysis of NaICl₂ with Other Catalysts
In the synthesis of heterocyclic compounds, NaICl₂ offers several advantages over traditional catalysts. Many conventional methods for the synthesis of benzofused azoles, for instance, require strong oxidative conditions, high temperatures, strong protic acids, or transition-metal catalysts. researchgate.net These methods can suffer from drawbacks such as harsh reaction conditions, the use of toxic and expensive catalysts, and difficulties in product purification. researchgate.net
In contrast, NaICl₂ provides a milder and often more environmentally benign alternative. For example, in the synthesis of 2-substituted benzimidazoles, the NaICl₂-mediated approach avoids the use of harsh oxidants and transition metals. researchgate.net Similarly, in the Biginelli reaction, NaICl₂ serves as an effective metal-free catalyst, which is advantageous in the synthesis of pharmaceutical compounds where metal contamination is a significant concern. researchgate.net
While direct, side-by-side comparative studies with a broad range of other catalysts for every specific transformation are not always available, the reported protocols using NaICl₂ consistently emphasize the mildness of the reaction conditions, the operational simplicity, and the avoidance of toxic reagents as key benefits over many existing methods. For instance, some protocols for thiazole synthesis employ copper salts, which, while effective, introduce a metal catalyst that may need to be removed from the final product. researchgate.net The use of NaICl₂ circumvents this issue.
Below is a comparative table summarizing the general characteristics of NaICl₂ in comparison to other common catalytic systems for heterocycle synthesis.
| Catalyst System | General Conditions | Advantages | Disadvantages |
| **Sodium Dichloroiodate (NaICl₂) ** | Mild (often aqueous, room temp to reflux) | Metal-free, operationally simple, environmentally benign | Scope may be limited for certain substrates |
| Transition Metals (e.g., Pd, Cu) | Often requires ligands, bases, and organic solvents; can require elevated temperatures | High catalytic activity and broad substrate scope | Potential for metal contamination, cost, air/moisture sensitivity |
| Strong Protic Acids (e.g., H₂SO₄) | Harsh conditions, high temperatures | Inexpensive | Low functional group tolerance, potential for side reactions |
| Strong Oxidants (e.g., peroxides) | Often stoichiometric amounts needed, potentially hazardous | Effective for specific oxidative cyclizations | Lack of selectivity, safety concerns |
Emerging Applications of NaICl₂ in Organic Transformations
Recent research has begun to explore the utility of sodium dichloroiodate in other areas of organic synthesis beyond heterocycle formation. These emerging applications leverage the unique reactivity of NaICl₂ to mediate important functional group transformations.
N-Formylation Reactions Mediated by NaICl₂ Systems
While direct N-formylation reactions specifically mediated by NaICl₂ are not extensively documented in the primary literature, the reactivity profile of related iodine-based reagents suggests potential avenues for such transformations. Generally, N-formylation of amines is a crucial reaction in organic synthesis, as formamides are important intermediates and functional groups in their own right. researchgate.net
Typical N-formylation methods involve reagents like formic acid or its derivatives, carbon monoxide, or other C1 sources, often in the presence of a catalyst. researchgate.net Hypervalent iodine reagents, a class to which NaICl₂ is related, have been shown to mediate a wide range of oxidative transformations. It is conceivable that a system involving NaICl₂ could be developed to facilitate the oxidative formylation of amines, potentially using a simple C1 source like methanol. However, at present, specific and detailed research findings on NaICl₂-mediated N-formylation are not available.
Strategies for Mitigating Undesired Side Reactions (e.g., Diiodination)
A common side reaction associated with the use of iodine-based reagents, including sodium dichloroiodate, is the iodination of electron-rich aromatic rings. This can be an undesired pathway when other transformations are intended. The electrophilic nature of the iodine species generated from NaICl₂ can lead to the formation of mono- or diiodinated byproducts, particularly with activated aromatic substrates like anilines and phenols.
Several strategies can be employed to mitigate these undesired iodination reactions. One common approach is to carefully control the reaction conditions, such as temperature, reaction time, and stoichiometry of the reagents. For instance, using only the required catalytic amount of NaICl₂ and avoiding a large excess can help to minimize side reactions.
Another strategy involves the choice of solvent. The solvent can influence the reactivity of the iodinating species. Performing the reaction in a less polar solvent or in a biphasic system might temper the electrophilicity of the reagent.
Furthermore, the presence of other additives can modulate the reactivity. For example, in the iodination of anilines using a related dichloroiodate salt, the addition of a mild base like sodium bicarbonate was found to be crucial for achieving selective monoiodination. The base can neutralize any acidic byproducts that might activate the substrate towards further iodination.
Finally, substrate modification can be a powerful tool. If the aromatic ring is highly activated and prone to iodination, it may be possible to temporarily install a deactivating or blocking group at the susceptible positions to prevent electrophilic attack. This group can then be removed after the desired transformation is complete. Careful selection of the reaction partners and conditions is paramount to achieving the desired outcome while minimizing undesired iodination.
Mechanistic Investigations of Sodium Dichloroiodate Naicl2 Reactivity
Elucidation of Reaction Pathways for Hypervalent Iodine Intermediates
Sodium dichloroiodate, as a hypervalent iodine(III) or λ³-iodane, is characterized by a three-center-four-electron (3c-4e) bond along the Cl-I-Cl axis. e-bookshelf.deorganic-chemistry.org This bond is notably weaker and more polarized than a standard covalent bond, rendering the central iodine atom highly electrophilic and prone to reactivity. e-bookshelf.de The reactions of hypervalent iodine reagents like NaICl2 often parallel those of transition metals, involving key steps such as ligand exchange and reductive elimination. e-bookshelf.de
The general reaction pathway for NaICl2 with a nucleophilic substrate (Nu) initiates with a ligand exchange step. This can theoretically proceed through two primary mechanisms:
Associative Mechanism : A nucleophile coordinates to the electrophilic iodine center, forming a transient, tetracoordinated square planar intermediate. scripps.edu Subsequent loss of a chloride ligand yields the substituted iodine(III) product. This pathway is supported by the isolation of stable tetracoordinated hypervalent iodine species. scripps.edu
Dissociative Mechanism : This pathway would involve the initial dissociation of a chloride ligand to form a cationic iodonium (B1229267) intermediate, which is then attacked by the nucleophile. However, evidence for this pathway in solution is less common. scripps.edu
Once the ligand exchange occurs, forming an intermediate of the type [Na]+[ICl(Nu)]−, the reaction proceeds toward the final products. A crucial step in many reactions is reductive elimination, where the iodine(III) center is reduced to iodine(I) (as an iodide species), and the nucleophile and a remaining ligand (chloride) are transferred to the substrate. e-bookshelf.de The high stability of the resulting aryl iodide (in the case of aryl-λ³-iodanes) or iodide salt provides a significant thermodynamic driving force for these transformations. nih.gov
Role of Electrophilic Iodide in NaICl2-Promoted Reactions
The reactivity of sodium dichloroiodate is fundamentally governed by the electrophilic nature of its central iodine atom. ias.ac.in The polarized I-Cl bonds create a partial positive charge on the iodine, making it a target for electron-rich species. e-bookshelf.de In this capacity, NaICl2 serves as a source of an electrophilic iodine species, often considered an "I+" equivalent, which is a potent reactive intermediate in various organic transformations. mdpi.comwikipedia.org
The primary role of the electrophilic iodide is to initiate reactions by attacking unsaturated or electron-rich sites in a substrate. For instance, in reactions with alkenes, the electrophilic iodine of NaICl2 can add across the double bond. latrobe.edu.au This process is believed to proceed through a cyclic iodonium ion intermediate, which is then opened by a nucleophilic attack from the chloride counter-ion, resulting in a vicinal dichloroalkane. mdpi.comlatrobe.edu.au
In the context of electrophilic aromatic substitution, NaICl2 or related species can act as the iodinating agent. While molecular iodine (I2) itself is a weak electrophile and often requires an activating agent or oxidant, the iodine in NaICl2 is already in a higher oxidation state and is inherently more electrophilic. wikipedia.org This allows it to react with activated aromatic rings to introduce an iodine substituent, a key step in the synthesis of various organic intermediates. nih.gov
Protonation and Activation Mechanisms in Acidic NaICl2 Systems
The reactivity of NaICl2 can be significantly enhanced under acidic conditions through protonation and activation mechanisms. While specific studies detailing the protonation of NaICl2 are not abundant, the mechanism can be inferred from the behavior of analogous hypervalent iodine reagents and halogenating systems. chimia.chresearchgate.net
In an acidic medium, a proton can coordinate to one of the chloride ligands on the dichloroiodate anion. This protonation converts the chloride ion into hydrogen chloride (HCl), which is a much better leaving group. The departure of HCl would generate a highly reactive and electrophilic "ICl" species or a transient iodonium cation. This process increases the electrophilicity of the iodine center, making it a more potent agent for attacking substrates that may be unreactive under neutral conditions.
This activation mechanism is analogous to other well-established procedures in halogenation chemistry. For example, the combination of N-chlorosuccinimide (NCS) and sodium iodide in the presence of acetic acid generates iodine monochloride (ICl) in situ, where the acid is understood to protonate and activate the NCS. researchgate.net Similarly, Lewis acids are commonly employed as catalysts in halogenations to form highly electrophilic complexes that are more readily attacked by aromatic rings. wikipedia.org Therefore, in acidic NaICl2 systems, protonation serves to generate a more powerful electrophilic species, thereby broadening the scope and increasing the rate of its reactions.
C-C Bond Cleavage and C-N Bond Formation Mechanisms
A notable application of sodium dichloroiodate is in mediating tandem reactions that involve both carbon-carbon (C-C) bond cleavage and carbon-nitrogen (C-N) bond formation. An efficient protocol for the synthesis of 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles utilizes NaICl2 to facilitate the cyclization of 2-amino anilines, thiophenols, or phenols with β-diketone compounds. ias.ac.inias.ac.in
The proposed mechanism for this transformation is a multi-step process:
Enamine Formation : The reaction initiates with the condensation of the o-substituted aniline (B41778) with the β-diketone to form an enamine intermediate.
Electrophilic Iodination : The electrophilic iodine from NaICl2 attacks the electron-rich enamine, forming an iodinated intermediate.
Intramolecular Cyclization : The nucleophilic amino, thiol, or hydroxyl group attacks the carbonyl carbon, leading to an intramolecular cyclization.
C-C Bond Cleavage and Aromatization : A subsequent rearrangement involves the cleavage of the C-C bond of the original diketone moiety. This step is followed by the elimination of an acyl group and a proton to achieve aromatization, yielding the final benzofused azole product.
This tandem process highlights the unique ability of NaICl2 to promote complex transformations under mild conditions, providing a metal-free alternative for the synthesis of important heterocyclic scaffolds. ias.ac.in The cleavage of the C-C bond, in this case, is a key step that allows for the conversion of readily available starting materials into more complex structures. ias.ac.in
The following table summarizes the scope of this NaICl2-mediated reaction for the synthesis of various 2-substituted benzimidazoles.
| Entry | Diamine | β-Diketone | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,2-Phenylenediamine | Acetylacetone | 2-Methyl-1H-benzo[d]imidazole | 88 |
| 2 | 1,2-Phenylenediamine | Benzoylacetone | 2-Phenyl-1H-benzo[d]imidazole | 85 |
| 3 | 1,2-Phenylenediamine | Dibenzoylmethane | 2-Phenyl-1H-benzo[d]imidazole | 82 |
| 4 | 4-Methyl-1,2-phenylenediamine | Acetylacetone | 2,5-Dimethyl-1H-benzo[d]imidazole | 90 |
| 5 | 4-Chloro-1,2-phenylenediamine | Acetylacetone | 5-Chloro-2-methyl-1H-benzo[d]imidazole | 86 |
Data sourced from Bhagat, S. B., Ghodse, S. M., & Telvekar, V. N. (2018). Sodium dichloroiodate promoted C-C bond cleavage. Journal of Chemical Sciences, 130(1). ias.ac.in
Transition State Analysis and Reaction Rate Determinants
Detailed transition state analysis and kinetic studies specifically for sodium dichloroiodate are limited. However, insights can be drawn from mechanistic studies of closely related hypervalent iodine reagents, such as phenyliodine(III) dichloride (PhICl2) and other dichloroiodate salts. latrobe.edu.auresearchgate.net The actual reactive species and the rate-determining step can vary significantly depending on the substrate and reaction conditions.
Computational studies on PhICl2 suggest that it can exist in equilibrium with iodobenzene (B50100) (PhI) and molecular chlorine (Cl2). latrobe.edu.au In some amine-catalyzed reactions, the mechanism is thought to involve the decomposition of PhICl2 to generate Cl2 in situ, which then acts as the primary chlorinating agent. utas.edu.au This implies that for certain reactions, the rate-determining step may not involve the hypervalent iodine species directly but rather its decomposition. Furthermore, kinetic studies have shown that chloride ions can act as a catalyst, accelerating the decomposition of PhICl2, though locating the corresponding transition state computationally has proven difficult. chemrxiv.org
Kinetic studies on the oxidation of α-hydroxy acids by a related compound, benzyltrimethylammonium (B79724) dichloroiodate, provide a potential model for the reactivity of the [ICl2]⁻ anion. researchgate.net The reaction was found to be first order with respect to the oxidant, the hydroxy acid, and a zinc chloride catalyst. researchgate.net A substantial kinetic isotope effect was observed, indicating that the cleavage of a C-H bond is part of the rate-determining step. researchgate.net The proposed mechanism involves the transfer of a hydride ion to the oxidant. researchgate.net
The following table presents kinetic data for the oxidation of mandelic acids by benzyltrimethylammonium dichloroiodate, illustrating the influence of substituents on the reaction rate.
| Substituent (R) | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 298 K |
|---|---|
| H | 2.53 |
| p-F | 1.86 |
| p-Cl | 0.83 |
| p-Br | 0.71 |
| p-Me | 15.8 |
| p-OMe | 417 |
| m-Cl | 0.38 |
| m-NO₂ | 0.09 |
Data sourced from Goel, S., Kothari, S., & Banerji, K. K. (1996). Kinetics and mechanism of the oxidation of some α-hydroxy acids by benzyltrimethylammonium dichloroiodate. researchgate.net
The negative reaction constant (ρ = -2.46) from the correlation with Brown's σ+ values suggests the build-up of positive charge at the reaction center in the transition state, consistent with a hydride transfer mechanism. researchgate.net For NaICl2, it is plausible that similar mechanisms, either involving direct hydride abstraction or decomposition to an active halogenating species, could be operative, with the specific pathway and rate-determining step being highly dependent on the reaction environment.
Advanced Analytical Characterization in Sodium Dichloroiodate Naicl2 Chemistry
Spectroscopic Techniques for Product Elucidation and Reaction Monitoring
Spectroscopy is a fundamental tool in the analysis of chemical reactions involving sodium dichloroiodate. It allows chemists to confirm the identity of newly synthesized molecules and to observe the transformation of functional groups throughout a reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic compounds synthesized using NaICl₂. Both ¹H and ¹³C NMR are routinely employed to establish the precise connectivity of atoms and the stereochemistry of the final products. ias.ac.inias.ac.innih.gov
In reactions where NaICl₂ is used, such as in the synthesis of 2-substituted benzimidazoles, the structures of the purified products are unequivocally confirmed by comparing their NMR spectra with literature reports or data from authentic samples. ias.ac.in For instance, in the synthesis of 2-methylbenzimidazole, ¹H NMR spectroscopy can identify the distinct signals for the aromatic protons and the methyl group protons, while ¹³C NMR provides evidence for each unique carbon atom in the molecule. ias.ac.in
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 2-Methylbenzimidazole Synthesized via a NaICl₂-mediated reaction ias.ac.in
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H NMR | 12.21 | brs | NH |
| 7.52–7.48 | m | 2H, ArH | |
| 7.22–7.19 | m | 2H, ArH | |
| 2.59 | s | 3H, CH₃ | |
| ¹³C NMR | 151.7 | - | C=N |
| 138.6 | - | Ar-C | |
| 122.1 | - | Ar-CH | |
| 114.6 | - | Ar-CH | |
| 14.9 | - | CH₃ |
Spectra recorded in CDCl₃ at 400 MHz.
This detailed spectral analysis allows researchers to confirm that the desired chemical transformation has occurred and to identify any potential side products.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in both starting materials and products of reactions involving sodium dichloroiodate. ias.ac.inresearchgate.net By analyzing the absorption of infrared radiation at specific frequencies, chemists can monitor the disappearance of reactant functional groups and the appearance of new ones corresponding to the product.
For example, in the NaICl₂-mediated synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines, IR spectroscopy is used to characterize the final products, confirming the presence of key functional groups such as the nitro group (N-O stretching) and the aromatic C-H and C=N bonds. organic-chemistry.org While NaICl₂ is an inorganic reagent, IR analysis is crucial for confirming the structural integrity of the organic molecules it helps to synthesize. ias.ac.in
Mass spectrometry (MS) is an essential tool for determining the molecular weight of compounds produced in reactions utilizing NaICl₂. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides highly accurate mass measurements that can be used to deduce the elemental composition of a molecule with a high degree of confidence. ias.ac.innih.gov
In the synthesis of various benzazoles promoted by sodium dichloroiodate, HRMS is used to confirm the identity of the isolated products. ias.ac.in The experimentally determined mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula, providing strong evidence for the product's structure.
Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data for 2-Ethylbenzimidazole ias.ac.in
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
|---|
Beyond molecular weight determination, tandem mass spectrometry can be employed to study the fragmentation patterns of the synthesized molecules. This provides further structural information and can help to distinguish between isomers. researchgate.net
Chromatographic Methods for Product Purification and Purity Assessment
Chromatography is fundamental to synthetic chemistry for separating complex mixtures and assessing the purity of compounds. In the context of NaICl₂ chemistry, both thin-layer and column chromatography are routinely used.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction in real-time. ias.ac.inkarger.com In syntheses involving NaICl₂, chemists use TLC to track the consumption of starting materials and the formation of the desired product. researchgate.net
The process typically involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., Merck silica (B1680970) gel 60 F254) at various time intervals. ias.ac.inias.ac.in The plate is then developed in an appropriate solvent system. By observing the spots under UV light or with a staining agent, researchers can determine when the reaction is complete, signaling the appropriate time for workup and product isolation. researchgate.netcore.ac.uk
Following the completion of a reaction, as indicated by TLC, column chromatography is the primary technique used to isolate and purify the target product from the crude reaction mixture. researchgate.netorganic-chemistry.orgkarger.com This method allows for the separation of the desired compound from unreacted starting materials, reagents like NaICl₂, and any side products that may have formed.
Silica gel (commonly 60–120 mesh) is typically used as the stationary phase. ias.ac.inias.ac.in The crude mixture is loaded onto the column, and a solvent or a mixture of solvents (eluent), such as petroleum ether/ethyl acetate, is passed through it. ias.ac.in The different components of the mixture travel through the column at different rates, allowing for their separation and collection as pure fractions. This ensures that the final product is of high purity for subsequent characterization and use. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a sample. wikipedia.org For a newly synthesized or purified compound like sodium dichloroiodate (NaICl₂), quantitative elemental analysis serves as a critical step to validate its empirical formula by comparing the experimentally determined mass percentages of its constituent elements (sodium, iodine, and chlorine) with the theoretically calculated values. This process confirms the purity and identity of the compound. wikipedia.org
The most common method for determining carbon, hydrogen, nitrogen, and sulfur is combustion analysis. wikipedia.org For other elements like halogens and metals, a combination of techniques, including chemical methods and atomic spectroscopy, may be employed. To determine the elemental composition of NaICl₂, a sample would be decomposed, and the resulting products quantified. For instance, halogens can be determined through methods like Schöniger oxidation or other specific chemical tests following decomposition. wikipedia.org
The theoretical elemental composition of sodium dichloroiodate is calculated based on its chemical formula (NaICl₂) and the atomic masses of its constituent elements. The expected mass percentages are presented in the table below. An experimental result is generally considered acceptable if it falls within a narrow margin of the theoretical value, typically ±0.3%. wikipedia.org
| Element | Symbol | Atomic Mass (amu) | Theoretical Mass % | Hypothetical Experimental Mass % |
|---|---|---|---|---|
| Sodium | Na | 22.99 | 10.41% | 10.35% |
| Iodine | I | 126.90 | 57.47% | 57.60% |
| Chlorine | Cl | 35.45 | 32.12% | 32.05% |
X-ray Crystallography of NaICl₂-Derived Compounds for Solid-State Structure Determination
X-ray crystallography is the most powerful and definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov While sodium dichloroiodate itself is a simple ionic salt, this method is invaluable for characterizing more complex compounds derived from it, such as those where the sodium cation is replaced by a larger organic cation like benzyltriethylammonium. acs.org Such studies provide unambiguous and precise structural parameters. nih.gov
For a compound derived from NaICl₂, X-ray crystallography would elucidate the exact geometry of the dichloroiodate ([ICl₂]⁻) anion, confirming its linearity and providing precise I-Cl bond lengths. It would also detail the coordination environment around the cation and the nature of the intermolecular interactions that stabilize the crystal lattice. This information is fundamental to understanding the solid-state chemistry of these materials. oup.com
The table below presents a hypothetical set of crystallographic data that could be obtained for a representative NaICl₂-derived compound, illustrating the type of detailed structural information generated by an X-ray diffraction experiment.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Chemical Formula | C₁₃H₂₂Cl₂IN | Example: Benzyltriethylammonium Dichloroiodate |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements of the unit cell. |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 11.5 Å, β = 98.5° | The lengths and angles of the unit cell axes. |
| I-Cl Bond Length 1 | 2.55 Å | Distance between Iodine and Chlorine atom 1. |
| I-Cl Bond Length 2 | 2.55 Å | Distance between Iodine and Chlorine atom 2. |
| Cl-I-Cl Bond Angle | 179.8° | Angle formed by the dichloroiodate anion. |
Theoretical and Computational Chemistry Studies on Sodium Dichloroiodate Naicl2
Quantum Chemical Calculations of NaICl₂ Reactivity and Energetics
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are instrumental in elucidating the reactivity and energetics of the dichloroiodate anion. While specific studies focusing exclusively on the sodium salt are limited, extensive research on the ICl₂⁻ anion provides a clear picture of its chemical behavior.
The reactivity of the ICl₂⁻ anion is rooted in its electronic structure. It can act as a source of electrophilic iodine, typically through the in-situ generation of iodine monochloride (ICl). Computational studies on similar iodinating agents, such as potassium dichloroiodate (KICl₂), have shown that the reaction mechanism for electrophilic iodination of aromatic compounds proceeds through the formation of a π-adduct followed by a σ-complex.
Energetic calculations help to determine the feasibility of proposed reaction pathways. For instance, DFT calculations can be used to compute the activation energies for different steps in a reaction, identifying the rate-determining step. These calculations also provide the reaction enthalpies, indicating whether a particular step is exothermic or endothermic.
Table 1: Calculated Energetic Parameters for a Representative Iodination Reaction (Note: This table is illustrative, based on typical values from DFT studies of similar electrophilic aromatic substitution reactions, as specific data for NaICl₂ is not readily available in the cited literature.)
| Reaction Step | Parameter | Typical Calculated Value (kcal/mol) |
|---|---|---|
| Formation of π-complex | ΔH | -5 to -10 |
| Transition state to σ-complex | ΔG‡ (Activation Energy) | +15 to +25 |
| Formation of σ-complex (Wheland intermediate) | ΔH | -2 to +5 |
Computational Modeling of Reaction Mechanisms
Computational modeling is crucial for mapping out the step-by-step pathway of a chemical reaction involving NaICl₂. These models provide a molecular-level view of how reactants are converted into products, including the structures of all transition states and intermediates.
For example, in the iodination of anilines using a dichloroiodate salt, DFT calculations can model the entire reaction coordinate. researchgate.net The mechanism often involves the initial dissociation of the ICl₂⁻ anion. The resulting species can then attack the electron-rich aromatic ring. Key aspects clarified by computational modeling include:
The nature of the active iodinating species: Whether the reaction proceeds via ICl, a protonated form, or another complex.
The structure of transition states: Identifying the geometry of the highest-energy point along the reaction pathway.
The role of the solvent: Solvation models can be incorporated into calculations to understand how the solvent influences the reaction mechanism and energetics.
Mechanistic studies often compare different possible pathways to determine the most likely one. For instance, in reactions with ambident nucleophiles, computational models can predict which site is more likely to be attacked.
Prediction of Selectivity and Yields via Computational Approaches
A significant application of computational chemistry is the prediction of reaction outcomes, particularly selectivity (regio-, chemo-, and stereoselectivity). For reactions involving NaICl₂, computational approaches can help predict which isomer will be the major product in the iodination of a substituted aromatic ring.
Regioselectivity Prediction: The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substrate. Computational methods can quantify these properties:
Fukui Functions and Dual Descriptors: These concepts from conceptual DFT help identify the most nucleophilic sites in a molecule, which are the most likely to be attacked by an electrophile.
Transition State Energy Calculations: By calculating the activation energies for attack at different positions on an aromatic ring, the kinetically favored product can be predicted. The pathway with the lowest activation energy barrier will correspond to the major product.
While predicting exact yields is highly complex and less common, computational models can provide qualitative or semi-quantitative estimates of product ratios by comparing the relative free energies of the transition states leading to different products. nih.govrsc.org Modern approaches are increasingly incorporating machine learning, trained on large datasets of experimental or calculated reaction data, to improve the accuracy of these predictions. nih.govchemrxiv.orgmit.edu
Electronic Structure and Bonding Analysis of NaICl₂ and Its Intermediates
The electronic structure and bonding of the dichloroiodate anion (ICl₂⁻) are key to understanding its stability and reactivity. The ICl₂⁻ anion features a central iodine atom bonded to two chlorine atoms and surrounded by three lone pairs of electrons. topblogtenz.com
According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the five electron pairs (two bonding, three non-bonding) around the central iodine atom adopt a trigonal bipyramidal electron geometry. To minimize repulsion, the three lone pairs occupy the equatorial positions, forcing the two chlorine atoms into the axial positions. quora.comunacademy.com This arrangement results in a linear molecular geometry with a Cl-I-Cl bond angle of 180°. topblogtenz.comyoutube.com The hybridization of the central iodine atom is described as sp³d. topblogtenz.comunacademy.com
Table 2: Geometric and Electronic Properties of the Dichloroiodate (ICl₂⁻) Anion
| Property | Description |
|---|---|
| Molecular Formula | ICl₂⁻ |
| Electron Geometry | Trigonal Bipyramidal topblogtenz.comyoutube.com |
| Molecular Geometry | Linear topblogtenz.comyoutube.com |
| Bond Angle (Cl-I-Cl) | 180° youtube.com |
| Hybridization of Iodine | sp³d topblogtenz.comunacademy.com |
| Formal Charge on Iodine | -1 quora.com |
| Polarity | Nonpolar (due to symmetry) topblogtenz.com |
Bonding in the ICl₂⁻ anion can be described by a three-center, four-electron (3c-4e) bond model. This model involves the p-orbital of the central iodine atom and the p-orbitals of the two terminal chlorine atoms. This results in a bonding molecular orbital, a non-bonding molecular orbital, and an anti-bonding molecular orbital. The four valence electrons occupy the bonding and non-bonding orbitals, leading to bonds that are weaker than typical two-center, two-electron covalent bonds.
Computational analysis of reaction intermediates, such as the σ-complex (or Wheland intermediate) formed during aromatic iodination, reveals how the electronic structure changes during the reaction. In the σ-complex, the aromaticity of the ring is temporarily broken, and the carbon atom being attacked becomes sp³ hybridized. Analysis of the charge distribution in this intermediate shows that the positive charge is delocalized across the rest of the π-system, which can be stabilized by electron-donating groups on the ring.
Green Chemistry Principles in Sodium Dichloroiodate Naicl2 Applications
Atom Economy and Efficiency in NaICl₂-Mediated Reactions
A key principle of green chemistry is maximizing atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product. sigmaaldrich.comacs.org In this regard, sodium dichloroiodate demonstrates notable efficiency in various chemical transformations.
When utilized in the oxidation of alcohols to carbonyl compounds, NaICl₂ is considered to be significantly more atom-efficient than other common hypervalent iodine reagents such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP). acsgcipr.org The primary by-products generated in NaICl₂-mediated oxidations are simple inorganic salts, namely sodium iodide (NaI) and hydrochloric acid (HCl), which are less environmentally harmful than the by-products of many other oxidizing agents. acsgcipr.org
Table 1: Comparison of Atom Economy in Alcohol Oxidation
| Reagent | By-products | Atom Economy Consideration |
|---|---|---|
| **Sodium Dichloroiodate (NaICl₂) ** | Sodium Iodide (NaI), Hydrochloric Acid (HCl) | High; by-products are simple inorganic salts. acsgcipr.org |
| 2-Iodoxybenzoic acid (IBX) | 2-Iodobenzoic acid | Lower; generates a larger organic by-product. |
| Dess-Martin Periodinane (DMP) | 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide | Lower; generates a larger organic by-product. |
Comparison with Conventional Reagents Regarding Hazard and Waste Generation
Sodium dichloroiodate is generally considered to be a less hazardous reagent compared to many conventional oxidizing agents. acsgcipr.org This aligns with the green chemistry principle of designing chemical syntheses to use and generate substances with little or no toxicity to human health and the environment. yale.educloudsds.com
Compared to IBX and Dess-Martin Periodinane, NaICl₂ presents a more favorable safety profile. acsgcipr.org While specific toxicity data for NaICl₂ is limited, its primary components, sodium, iodide, and chloride ions, are common in the environment. However, it is noted that iodide can be toxic to aquatic life, particularly in freshwater environments. acsgcipr.org The waste streams from NaICl₂ reactions primarily consist of inorganic salts, which are generally less problematic than the organic waste generated by reagents like IBX and DMP. acsgcipr.org
Incineration of waste containing iodine can be problematic, and iodine itself is an element at medium to high risk of depletion, which are important sustainability considerations. acsgcipr.org
Table 2: Hazard and Waste Comparison of Oxidizing Agents
| Reagent | Key Hazards | Waste Generated | Environmental Impact of Waste |
|---|---|---|---|
| **Sodium Dichloroiodate (NaICl₂) ** | Oxidizing agent. acsgcipr.org | Inorganic salts (NaI, HCl). acsgcipr.org | Iodide can be toxic to aquatic life. acsgcipr.org |
| 2-Iodoxybenzoic acid (IBX) | Potentially explosive under impact or heating. | Organic by-products. | Organic waste requires specific disposal methods. |
| Dess-Martin Periodinane (DMP) | Moisture sensitive, can be explosive. | Organic by-products. | Organic waste requires specific disposal methods. |
| Chromium-based reagents (e.g., PCC, PDC) | Carcinogenic, highly toxic. | Heavy metal waste. | Significant environmental and health hazards. |
Solvent-Free and Aqueous Reaction Conditions Utilizing NaICl₂
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to air pollution. sigmaaldrich.comyale.edu Sodium dichloroiodate has proven to be highly effective in aqueous media and in some cases, under solvent-free conditions, offering a significant environmental advantage.
The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. germanna.edu NaICl₂ has been successfully employed in aqueous solutions for a variety of reactions, including:
Oxidation of Alcohols : A simple and mild system for the conversion of primary and secondary alcohols to the corresponding aldehydes and ketones has been developed using aqueous NaICl₂ at room temperature. acsgcipr.org This method provides high yields and is safer and easier to handle compared to methods that use hazardous organic solvents. acsgcipr.org
Synthesis of Benzofused Azoles : An efficient protocol for the synthesis of benzimidazoles, benzothiazoles, and benzoxazoles has been developed using aqueous NaICl₂. ias.ac.inias.ac.in
Biginelli Reaction : Metal-free synthesis of pyrimidinone derivatives has been achieved using aqueous NaICl₂ under reflux conditions. researchgate.net
Solvent-free, or solid-state, reactions represent an even greener alternative, as they eliminate the need for a solvent altogether. slideshare.netresearchgate.net These reactions can lead to reduced pollution, lower costs, and simplified experimental procedures. While less documented specifically for NaICl₂, the development of solvent-free iodination of aromatic compounds using related dichloroiodate salts suggests the potential for NaICl₂ in similar applications. researchgate.net
Catalytic vs. Stoichiometric Use of NaICl₂ for Sustainable Synthesis
The use of catalytic reagents is superior to stoichiometric reagents as it minimizes waste generation. yale.edupcc.eu While many applications of NaICl₂ involve its use in stoichiometric amounts, there is growing interest in developing catalytic systems.
In one notable example, NaICl₂ has been used to catalyze the C-C bond cleavage of β-diketones in the synthesis of benzofused azoles. ias.ac.in This demonstrates the potential for NaICl₂ to act as a catalyst, thereby reducing the amount of reagent required and the subsequent waste generated. The pursuit of catalytic applications for NaICl₂ is a key area for future research in making its use even more sustainable. researchgate.net
The development of catalytic systems often involves understanding the reaction mechanism to enable the regeneration of the active catalytic species. For NaICl₂, this would involve an in-situ regeneration of the active iodine species, allowing a small amount of the reagent to facilitate a large number of transformations.
Development of Environmentally Benign Preparations of NaICl₂
The greenness of a chemical process is also dependent on the environmental impact of preparing the reagents themselves. pcc.eu An environmentally friendly method for the preparation of a related dichloroiodate reagent, benzyltriethylammonium dichloroiodate, has been reported. acs.orgnih.gov This synthesis is conducted in an aqueous solution using inexpensive and readily available starting materials, avoiding the use of organic solvents. researchgate.netacs.org
Specifically, the dichloroiodate anion is prepared in an aqueous solution by the action of aqueous sodium hypochlorite (B82951) (household bleach) on sodium iodide in the presence of excess hydrochloric acid. acs.org This approach is more environmentally benign than traditional methods that may use corrosive reagents like iodine monochloride and require large volumes of organic solvents for extraction and purification. acs.org While this method is for a derivative, it highlights the potential for developing greener synthetic routes to sodium dichloroiodate and other related reagents.
Future Research Directions and Perspectives
Expansion of NaICl2 Reactivity in Novel Organic Transformations
While NaICl2 is recognized for its role in the oxidation of alcohols and the iodination of electron-rich aromatic systems, its reactivity profile suggests a much broader scope of potential applications in organic synthesis. acsgcipr.org Future research should focus on exploring and developing novel transformations mediated by this reagent.
Key areas for investigation include:
Halogenation of Diverse Substrates: Expanding beyond anilines, research could systematically investigate the iodination and chlorination potential of NaICl2 with a wider range of substrates, including less activated arenes, heterocycles, alkynes, and carbonyl compounds (at the α-position). researchgate.net
Oxidative Cyclizations: The electrophilic nature of the iodine center could be harnessed to trigger intramolecular cyclization reactions of unsaturated substrates, leading to the formation of valuable heterocyclic and carbocyclic frameworks.
C-H Functionalization: Investigating the potential of NaICl2 to mediate the direct functionalization of C-H bonds, a key goal in modern organic synthesis, could unlock highly efficient and atom-economical transformations.
Oxidative Coupling Reactions: Exploring the use of NaICl2 to promote the coupling of two or more components via an oxidative mechanism could lead to new methods for forming carbon-carbon and carbon-heteroatom bonds.
A systematic study of NaICl2's reactivity with various functional groups, as outlined in the table below, would be a valuable starting point.
| Functional Group | Potential Transformation with NaICl2 | Research Goal |
| Alkenes/Alkynes | Iodoalkoxylation, Iodohydroxylation | Develop stereoselective methods for difunctionalization. researchgate.net |
| Thiols/Sulfides | Oxidation to Disulfides/Sulfoxides | Establish a mild and selective oxidation protocol. |
| Organoborons | Iododeboronation | Create a new pathway for the synthesis of aryl iodides. |
| Silyl Enol Ethers | α-Iodination of Carbonyls | Provide an alternative to traditional iodinating agents. |
Development of Immobilized or Recyclable NaICl2 Catalytic Systems
To enhance the green chemistry credentials of processes involving NaICl2, the development of immobilized or recyclable systems is a critical research direction. acsgcipr.org While the reagent itself is inexpensive, immobilization would simplify product purification, minimize waste, and allow for the reuse of the reagent's core components. acs.orgresearchgate.net
Future efforts could focus on:
Polymer-Supported Reagents: Analogous to polymer-supported benzyltriethylammonium dichloroiodate, NaICl2 functionality could be tethered to insoluble polymer backbones like polystyrene. acs.orgresearchgate.net This would allow for the reagent to be easily removed from the reaction mixture by simple filtration and potentially regenerated for subsequent use. researchgate.net
Inorganic Support Materials: Immobilizing the dichloroiodate anion on solid inorganic supports such as silica (B1680970), alumina, or zeolites could offer robust and thermally stable catalytic systems. mdpi.comnih.gov The high surface area of these materials could also enhance reactivity.
Magnetic Nanoparticles: Anchoring the active species to magnetic nanoparticles would enable facile recovery of the reagent from the reaction vessel using an external magnetic field, representing a technologically advanced separation technique.
The development of such systems would align with the principles of sustainable chemistry by reducing waste and improving process efficiency. mdpi.comnih.gov
Deeper Computational and Experimental Mechanistic Studies for Complex Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and expanding the scope of a reagent. For NaICl2, while general mechanistic pathways are postulated for its known reactions, detailed kinetic and computational studies are largely absent. researchgate.net
Future research should prioritize:
Kinetic Analysis: Performing detailed kinetic studies on key transformations (e.g., alcohol oxidation) to determine reaction orders, rate constants, and activation parameters. This data is crucial for understanding the rate-determining step and the species involved in it. researchgate.net
Isotope Effect Studies: Utilizing kinetic isotope effect (KIE) experiments, such as the oxidation of α-deuterated alcohols, can provide definitive evidence for C-H bond cleavage in the rate-determining step. researchgate.net
Computational Modeling: Employing quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways. rsc.orgnih.gov Such studies can elucidate the structures of transition states and intermediates, calculate energy barriers, and provide insights into the role of solvents and additives, which would be invaluable for predicting reactivity and selectivity in more complex systems. nih.gov
These combined experimental and theoretical approaches will build a comprehensive mechanistic picture, enabling the rational design of new reactions and the optimization of existing ones.
Exploration of NaICl2 in Materials Science and Polymer Chemistry
The application of NaICl2 is currently confined to organic synthesis, yet its properties as a halogenating and oxidizing agent suggest potential utility in materials science and polymer chemistry. This remains a largely unexplored frontier.
Potential research avenues include:
Surface Modification of Polymers: Using NaICl2 to introduce iodine and/or chlorine functionalities onto the surface of polymers. This could be used to alter surface properties such as hydrophobicity, adhesion, and biocompatibility, or to provide reactive handles for further chemical modification.
Synthesis of Halogenated Monomers: Developing synthetic routes to novel halogenated monomers using NaICl2. These monomers could then be polymerized to create materials with specialized properties, such as flame retardancy, high refractive indices, or enhanced thermal stability.
Doping of Conducting Polymers: Investigating the use of NaICl2 as an oxidative dopant for conducting polymers like polyaniline or polypyrrole. The oxidation process is key to generating charge carriers and imparting electrical conductivity to these materials.
Initiator in Polymerization: Exploring the possibility of using NaICl2 or its derivatives to initiate certain types of polymerization reactions, potentially through redox-based mechanisms.
Synergistic Applications of NaICl2 with Other Reagents or Catalysts
The reactivity of NaICl2 can be modulated and potentially enhanced through its use in combination with other reagents or catalysts. Research into synergistic systems could unlock novel chemical transformations that are not achievable with NaICl2 alone.
Promising areas for future work include:
Combination with Lewis Acids: The use of zinc chloride has been shown to be effective in certain oxidations. researchgate.net A systematic investigation of various Lewis acids could further enhance the electrophilicity of the iodine center, potentially enabling reactions with less reactive substrates.
Synergy with Transition Metal Catalysts: Combining the oxidative power of NaICl2 with the unique catalytic cycles of transition metals (e.g., palladium, copper, iron) could lead to new oxidative cross-coupling reactions or C-H functionalization pathways. chemscene.com In such systems, NaICl2 could act as the terminal oxidant to regenerate the active metal catalyst.
Dual-Purpose Reagent Systems: Exploring reactions where NaICl2 can act in concert with other reagents to achieve multiple transformations in a single pot. For example, combining it with a nucleophile could lead to tandem oxidation-nucleophilic addition sequences.
Photocatalysis: Investigating whether NaICl2 can participate in photoredox catalytic cycles, either as an oxidant or as a source of halogen radicals upon irradiation, would connect its chemistry to this rapidly growing field of synthesis.
By exploring these synergistic approaches, the synthetic utility of NaICl2 can be expanded beyond its current applications, providing new tools for chemical synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for producing high-purity sodium dichloroiodate(1-)?
- Methodological Answer : Sodium dichloroiodate(1-) can be synthesized via reaction of iodine with hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in acetonitrile, followed by addition of sterically hindered amine bases (e.g., 2,4,6-tri-tert-butylpyridine). Key parameters include:
- Stoichiometry : Use 2–4 equivalents of concentrated HCl and 1–2 equivalents of 30% H₂O₂ per mole of iodine .
- Purification : Remove solvent under reduced pressure and wash with cold ethanol to eliminate unreacted starting materials .
- Table 1 : Synthetic Optimization Variables
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| HCl equivalents | 2–4 | Higher Cl⁻ availability |
| H₂O₂ equivalents | 1–2 | Oxidizes I₂ to I⁺ species |
| Reaction time | 3 hours (RT stirring) | Completes HICl₂ formation |
Q. Which analytical techniques are most effective for characterizing sodium dichloroiodate(1-)?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor iodine liberation via λmax ~ 290 nm (I⁻ → I₂ conversion) .
- X-ray Crystallography : Resolve crystal structure, particularly for amine-complexed salts .
- Titrimetry : Adapt iodometric methods (e.g., variamine blue dye for endpoint detection) to quantify iodate content .
Q. How should sodium dichloroiodate(1-) be stored to minimize decomposition?
- Methodological Answer : Store in hermetic containers under anhydrous conditions at 4°C. Avoid exposure to reducing agents or organic materials due to its strong oxidizing nature . Conduct periodic FT-IR analysis to detect decomposition products like I₂ or Cl⁻ .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic properties of sodium dichloroiodate(1-) be resolved?
- Methodological Answer : Contradictions often arise from differences in synthetic routes or impurity profiles. Researchers should:
- Standardize Synthesis : Use identical HCl/H₂O₂ ratios and amine bases across studies .
- Assess Purity : Combine thermogravimetric analysis (TGA) with elemental analysis to verify stoichiometry .
- Reproduce Measurements : Use calorimetry in controlled humidity to determine ΔHsol and ΔGf .
Q. What computational strategies predict the redox behavior of sodium dichloroiodate(1-) in aqueous systems?
- Methodological Answer :
- DFT Calculations : Model the ICl₂⁻ anion’s electronic structure to predict redox potentials .
- Kinetic Simulations : Use software like Gaussian or ORCA to simulate reaction pathways with organic substrates (e.g., oxidation of alcohols to ketones) .
Q. How does solvent polarity influence the reaction kinetics of sodium dichloroiodate(1-) with organic substrates?
- Methodological Answer :
- Experimental Design : Compare reaction rates in aprotic (e.g., acetonitrile) vs. protic (e.g., ethanol) solvents.
- Data Collection : Use stopped-flow spectroscopy to track intermediate formation (e.g., I⁺ intermediates) .
- Table 2 : Solvent Effects on Oxidation of Benzyl Alcohol
| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) |
|---|---|---|
| Acetonitrile | 37.5 | 0.45 |
| Ethanol | 24.3 | 0.12 |
Addressing Data Contradictions
Q. Why do different studies report varying stability for amine-complexed sodium dichloroiodate(1-)?
- Methodological Answer : Stability depends on the amine’s steric bulk and basicity. For example:
- Bulky Amines (e.g., 2,4,6-tri-tert-butylpyridine) : Prevent hydrolysis via steric shielding, enhancing stability .
- Small Amines (e.g., DABCO) : Permit water ingress, accelerating decomposition. Validate via TGA-MS to correlate mass loss with degradation products .
Key Methodological Takeaways
- Synthesis : Optimize HCl/H₂O₂ ratios to balance I⁺ generation and byproduct formation .
- Analysis : Combine spectroscopic and crystallographic data to confirm structure-property relationships .
- Data Validation : Cross-reference experimental results with computational models to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
